4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide
CAS No.:
Cat. No.: VC14961147
Molecular Formula: C19H21FN4O2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21FN4O2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-N-pyridin-3-ylbutanamide |
| Standard InChI | InChI=1S/C19H21FN4O2/c20-15-3-5-17(6-4-15)23-10-12-24(13-11-23)19(26)8-7-18(25)22-16-2-1-9-21-14-16/h1-6,9,14H,7-8,10-13H2,(H,22,25) |
| Standard InChI Key | RRYKRDVCMSPEJM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CN=CC=C3 |
Introduction
4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide is a complex organic compound featuring a piperazine ring, a pyridine moiety, and a fluorophenyl group. This compound is primarily studied for its potential pharmacological properties, particularly in the context of medicinal chemistry and drug development. The presence of the fluorine atom in the fluorophenyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide typically involves multi-step organic reactions. Key synthetic methods may include reactions conducted under inert atmospheres to prevent oxidation or hydrolysis. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Biological Activities and Potential Applications
Research into similar compounds suggests that modifications in structure can lead to significant changes in potency and selectivity towards biological targets. The structural features of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide suggest potential interactions with specific receptors or enzymes within biological systems, which could be relevant for developing treatments in medicinal chemistry and pharmacology.
Potential Biological Activities:
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Neuroactive Properties: Similar compounds often exhibit neuroactive properties, which may be relevant for neurological disorders.
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Inflammation Modulation: The compound's structural features suggest potential interactions with inflammatory pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-piperazine | Piperazine ring with fluorophenyl substituent | Neuroactive |
| Sulfanilamide | Sulfonamide structure | Antibacterial |
| Nicotine | Pyridine ring | Stimulant; affects nicotinic receptors |
| 1-(2-pyridyl)-piperazine | Piperazine linked to pyridine | Potential anxiolytic |
| 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide | Combination of piperazine, pyridine, and carbonyl group | Potential for diverse pharmacological profiles |
The uniqueness of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide lies in its combination of both piperazine and pyridine functionalities along with a carbonyl group, which may provide distinct pharmacological profiles compared to other similar compounds.
Future Research Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 4-[4-(4-fluorophenyl)piperazino]-4-oxo-N-(3-pyridyl)butanamide. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various disease models. Additionally, optimizing synthetic pathways for analogs or derivatives with enhanced biological activity could be a promising area of investigation.
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